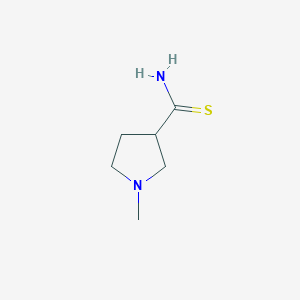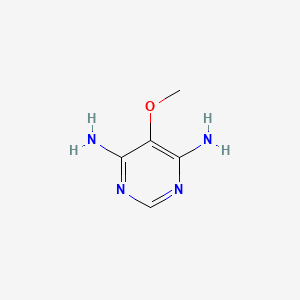
5-Methoxypyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with methoxy and amino groups. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of the methoxy group at the 5-position and amino groups at the 4- and 6-positions makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Methoxylation: Introduction of the methoxy group at the 5-position can be achieved using methanol and a suitable catalyst.
Amination: The amino groups at the 4- and 6-positions are introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Common industrial processes include:
Catalytic Methoxylation: Using metal catalysts to enhance the efficiency of methoxylation.
Continuous Flow Amination: Employing continuous flow reactors to achieve high-throughput amination with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxypyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxypyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways. For example, it may inhibit DNA synthesis by targeting nucleotide biosynthesis enzymes.
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminopyrimidine: Lacks the methoxy group at the 5-position.
5-Methylpyrimidine-4,6-diamine: Contains a methyl group instead of a methoxy group at the 5-position.
5-Hydroxypyrimidine-4,6-diamine: Contains a hydroxyl group at the 5-position.
Uniqueness
5-Methoxypyrimidine-4,6-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-methoxypyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H8N4O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |
InChI Key |
RWTYMGICVPZMME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CN=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


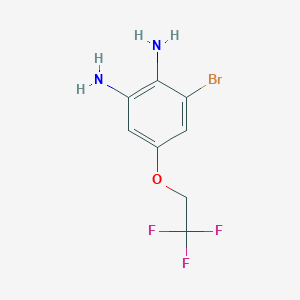
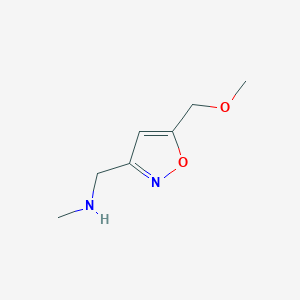
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
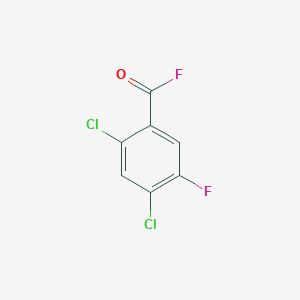
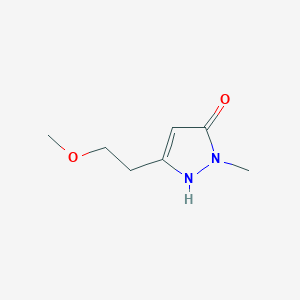

![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
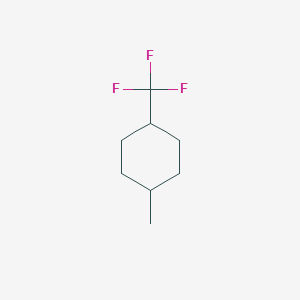
![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
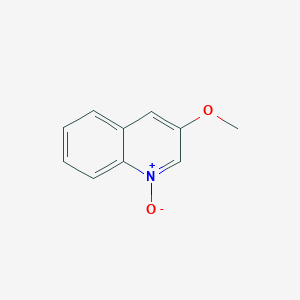
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
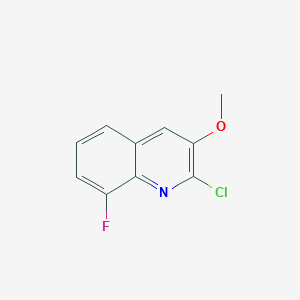
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
